CID 71397507
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71397507” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds
Analyse Chemischer Reaktionen
CID 71397507 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Wissenschaftliche Forschungsanwendungen
CID 71397507 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets or pathways. In industry, the compound may be utilized in the development of new materials, pharmaceuticals, or chemical processes. Its unique chemical properties make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of CID 71397507 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the mechanism of action is crucial for determining the compound’s potential therapeutic applications and safety profile.
Vergleich Mit ähnlichen Verbindungen
CID 71397507 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity, stability, or biological activity
Eigenschaften
Molekularformel |
C8H16Cl4N2O2SSn |
---|---|
Molekulargewicht |
464.8 g/mol |
InChI |
InChI=1S/C8H16Cl4N2O2S.Sn/c1-4-13(5-2)17(15,16)14(6-3)7(9)8(10,11)12;/h7H,4-6H2,1-3H3; |
InChI-Schlüssel |
KEHXXETXGALOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)N(CC)C(C(Cl)(Cl)Cl)Cl.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.